2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol
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Overview
Description
2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound features a bromine atom attached to a phenyl ring, a methylamino group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Methylation: The amino group is then methylated using methyl iodide or a similar methylating agent.
Hydroxylation: Finally, the ethyl chain is hydroxylated to introduce the ethan-1-ol moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a phenethylamine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 2-(4-Bromophenyl)-2-(methylamino)acetone.
Reduction: Formation of 2-(4-Bromophenyl)-2-(methylamino)ethane.
Substitution: Formation of 2-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-ol or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine atom and methylamino group play crucial roles in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Lacks the bromine and methylamino groups, resulting in different chemical properties and biological activity.
4-Bromo-2,5-dimethoxyphenethylamine: Contains additional methoxy groups, leading to different pharmacological effects.
N-Methylphenethylamine: Similar structure but lacks the bromine atom, affecting its reactivity and interactions.
Uniqueness
2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of both the bromine atom and the methylamino group, which confer distinct chemical reactivity and biological activity compared to other phenethylamine derivatives.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-11-9(6-12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3 |
InChI Key |
ODEUVXRYEADPRF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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